REACTION_SMILES
|
[CH2:24]([O:25][CH2:26][CH3:27])[CH3:28].[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][c:7]([OH:8])[cH:9]1.[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[I:10][N:11]1[C:12](=[O:13])[CH2:14][CH2:15][C:16]1=[O:17]>>[CH3:1][O:2][c:3]1[c:4]([I:10])[cH:5][cH:6][c:7]([OH:8])[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1I
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(O)ccc1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |